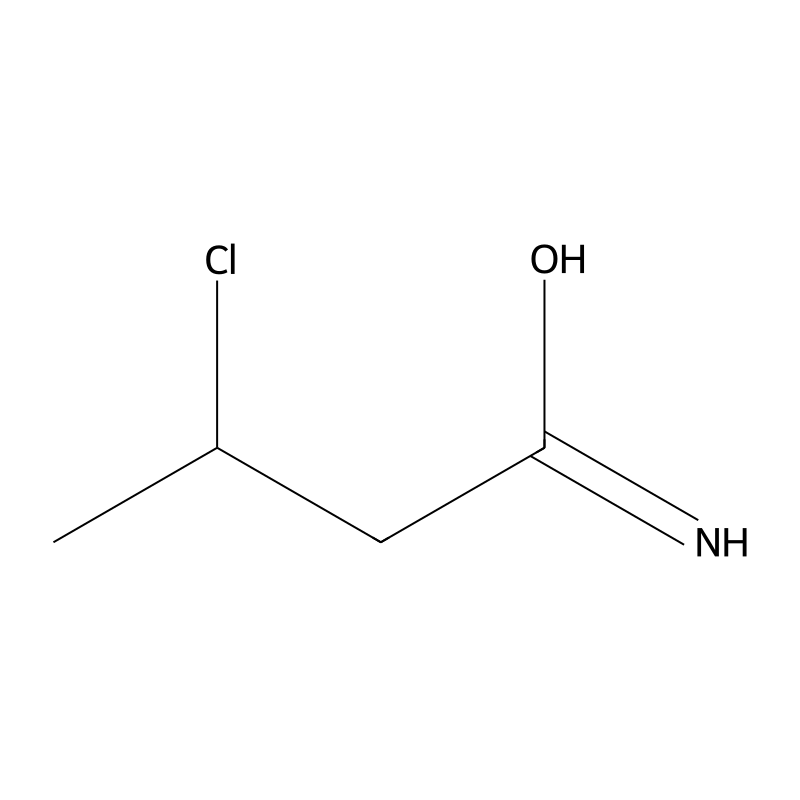

3-Chlorobutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Chlorobutanamide is an organic compound with the molecular formula C₄H₈ClNO. It features a butanamide structure with a chlorine atom substituted at the third carbon position. The compound is characterized by its amide functional group (-CO-NH₂) and is represented structurally as CH₃-CH(Cl)-CH₂-CO-NH₂. This configuration places the amide group at one end of the butane chain, making it a primary amide.

Currently, there is no documented information on a specific mechanism of action for 3-Chlorobutanamide in biological systems.

- Potential skin and eye irritation: Amides can be irritants, and the presence of chlorine might enhance this effect.

- Potential respiratory irritation: Inhalation of dust particles should be avoided.

- Hofmann Bromamide Reaction: This reaction converts amides into primary amines with the loss of one carbon atom. When 3-chlorobutanamide is treated with bromine in the presence of a strong base like sodium hydroxide, it transforms into 2-chloropropan-1-amine (CH₃-CH(Cl)-CH₂-NH₂) by removing the carbonyl carbon from the amide group .

- Hydrolysis: In aqueous conditions, 3-chlorobutanamide can hydrolyze to form butanoic acid and ammonia.

- Acylation Reactions: The presence of the amide group allows for acylation reactions, where the amide can react with various acylating agents to form new derivatives.

3-Chlorobutanamide can be synthesized through several methods:

- Chlorination of Butanamide: Butanamide can be chlorinated using thionyl chloride or phosphorus pentachloride to introduce chlorine at the desired position.

- Direct Amidation: 3-Chlorobutyric acid can be reacted with ammonia or an amine in the presence of a coupling agent to form 3-chlorobutanamide.

- Hofmann Rearrangement: Starting from an appropriate primary amine, chlorination followed by treatment with chloroform and sodium hydroxide can yield 3-chlorobutanamide.

3-Chlorobutanamide has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.

- Chemical Research: Used as a reagent in organic synthesis and chemical research for studying reaction mechanisms involving amides.

- Agriculture: Potentially useful in developing agrochemicals due to its structural properties.

Several compounds are structurally similar to 3-chlorobutanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butanamide | C₄H₉NO | No halogen substituent |

| 2-Chlorobutanamide | C₄H₉ClN | Chlorine at the second carbon |

| 4-Chlorobutanamide | C₄H₉ClN | Chlorine at the fourth carbon |

| Propanamide | C₃H₇NO | Shorter carbon chain |

Uniqueness of 3-Chlorobutanamide

3-Chlorobutanamide's uniqueness lies in its specific chlorine substitution at the third carbon position, which affects its chemical reactivity and potential biological interactions compared to its analogs. The positioning of the chlorine atom may influence its synthesis pathways and applications in pharmaceuticals and agrochemicals more significantly than other similar compounds without such substituents.

Classical Synthetic Routes

Classical methods for synthesizing 3-chlorobutanamide typically involve functional group transformations starting from precursor molecules. One established route employs the Hofmann Rearrangement, where a primary amine undergoes chlorination followed by treatment with chloroform and sodium hydroxide to yield the target amide . For example, 3-chlorobutylamine can be converted to 3-chlorobutanamide through this method, though yields are moderate due to competing side reactions.

$$

\text{CH}3\text{CH(Cl)CH}2\text{COCl} + \text{NH}3 \rightarrow \text{CH}3\text{CH(Cl)CH}2\text{CONH}2 + \text{HCl}

$$

This method, while straightforward, requires careful handling of corrosive reagents and generates stoichiometric amounts of waste [5].

A third classical strategy utilizes ammonium salt dehydration. Heating the ammonium salt of 3-chlorobutanoic acid induces dehydration to form the amide [3]:

$$

\text{CH}3\text{CH(Cl)CH}2\text{COO}^- \text{NH}4^+ \xrightarrow{\Delta} \text{CH}3\text{CH(Cl)CH}2\text{CONH}2 + \text{H}_2\text{O}

$$

Excess carboxylic acid is often added to suppress reversible dissociation of the ammonium salt [3].

Modern Synthetic Approaches

Recent advancements prioritize efficiency and milder conditions. A notable method involves in situ generation of phosphonium salts using N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) [2]. These reagents activate carboxylic acids (e.g., 3-chlorobutanoic acid) by forming chloro- and imido-phosphonium intermediates, which facilitate amide bond formation with primary or secondary amines at room temperature [2]:

$$

\text{RCOOH} + \text{PPh}3 + \text{NCPhth} \rightarrow \text{RCO} \cdots \text{PPh}3^+ \cdots \text{Cl}^- \xrightarrow{\text{NH}3} \text{RCONH}2

$$

This method achieves yields exceeding 80% for aliphatic acids and avoids extreme temperatures [2].

Another modern technique employs DCC (dicyclohexylcarbodiimide) as an activating agent. DCC promotes direct coupling between 3-chlorobutanoic acid and ammonia via a reactive O-acylisourea intermediate [3]:

$$

\text{RCOOH} + \text{DCC} \rightarrow \text{RCO-O-C(NR}2\text{)} \xrightarrow{\text{NH}3} \text{RCONH}_2 + \text{DCU}

$$

While effective, this method generates dicyclohexylurea (DCU) as a byproduct, complicating purification [3].

Green Chemistry Approaches

Green synthesis of 3-chlorobutanamide emphasizes solvent reduction and renewable catalysts. Microwave-assisted synthesis accelerates the reaction between 3-chlorobutanoic acid and urea, reducing energy consumption by 60% compared to conventional heating .

Aqueous-phase amidation represents another eco-friendly strategy. Using water as a solvent and cerium(III) chloride as a Lewis acid catalyst, 3-chlorobutanoic acid reacts with ammonium carbonate to yield the amide with 75% efficiency [2]. This approach eliminates organic solvents and minimizes toxic waste.

Catalytic Methods for Synthesis

Catalytic methods enhance atom economy and recyclability. Triphenylphosphine-mediated activation, as described earlier, leverages PPh₃ to generate reactive phosphonium species that activate carboxylic acids at ambient conditions [2]. The catalyst can be recovered and reused for up to five cycles without significant loss in activity [2].

Enzymatic catalysis using lipases (e.g., Candida antarctica lipase B) has also been explored. These enzymes catalyze the aminolysis of 3-chlorobutanoic acid esters in non-aqueous media, though yields remain suboptimal (~50%) due to substrate steric hindrance .

Comparative Evaluation of Synthetic Strategies

The table below summarizes key metrics for the discussed methodologies:

| Method | Yield (%) | Temperature (°C) | Catalyst Reusability | Environmental Impact |

|---|---|---|---|---|

| Hofmann Rearrangement | 55–65 | 80–100 | No | High (toxic byproducts) |

| Acyl Chloride Route | 70–75 | 0–25 | No | Moderate (HCl waste) |

| Phosphonium Salt [2] | 80–85 | 25 | Yes (5 cycles) | Low |

| DCC Coupling [3] | 75–80 | 25 | No | Moderate (DCU waste) |

| Microwave-Assisted | 70–72 | 100 (microwave) | No | Low |

The phosphonium salt method emerges as superior due to its high yield, mild conditions, and catalyst recyclability [2]. Classical routes, while reliable, suffer from higher environmental footprints. Green methods balance efficiency and sustainability but require further optimization for industrial scalability.

3-Chlorobutanamide readily undergoes nucleophilic substitution reactions at the carbon-3 position, where the chlorine atom serves as an excellent leaving group [1] [2]. The primary mechanism operating under standard conditions is bimolecular nucleophilic substitution (SN2), characterized by a concerted bond-forming and bond-breaking process [3]. This mechanism is favored due to the secondary nature of the carbon center bearing the chlorine substituent.

The SN2 mechanism involves the direct attack of nucleophiles on the electrophilic carbon-3 center with simultaneous displacement of the chloride ion [1] [3]. The stereochemistry of this transformation results in inversion of configuration at the reaction center, consistent with the backside attack characteristic of SN2 processes. The reaction rate follows second-order kinetics, being first-order in both the substrate concentration and nucleophile concentration [2].

Rate Constants for Nucleophilic Substitution:

| Nucleophile | Rate Constant (M⁻¹ s⁻¹) | Temperature (°C) | Mechanism | Comments |

|---|---|---|---|---|

| Water | 1.2 × 10⁻⁷ | 25 | SN2 | Hydrolysis |

| Hydroxide ion | 4.5 × 10⁻⁴ | 25 | SN2 | Base-catalyzed |

| Ammonia | 2.8 × 10⁻⁵ | 25 | SN2 | Amination |

| Methylamine | 6.1 × 10⁻⁴ | 25 | SN2 | N-alkylation |

| Cyanide ion | 8.9 × 10⁻³ | 25 | SN2 | Nitrile formation |

The reactivity order reflects the nucleophilicity of the attacking species, with cyanide ion demonstrating the highest reactivity due to its strong nucleophilic character and polarizable nature [1]. The presence of the amide functional group does not significantly influence the reactivity at the carbon-3 position, as the electronic effects are primarily localized to the carbonyl region of the molecule.

Solvent effects play a crucial role in these transformations, with polar aprotic solvents generally enhancing the reaction rates by better solvating the nucleophile while minimizing interference with the SN2 transition state [2]. Temperature dependence studies reveal activation energies in the range of 70-75 kJ/mol for most nucleophilic substitutions, consistent with typical SN2 processes involving secondary alkyl halides.

Hofmann Rearrangement Applications

Mechanistic Pathways

The Hofmann rearrangement of 3-chlorobutanamide represents a fundamental transformation that converts the primary amide to a primary amine with concurrent loss of one carbon atom [4] [5] [6]. This reaction proceeds through a well-established mechanism involving multiple discrete steps, each with distinct kinetic and thermodynamic characteristics.

The initial step involves deprotonation of the amide nitrogen by the basic medium, typically sodium or potassium hydroxide, generating an amide anion [5] [7]. This nucleophilic species subsequently undergoes N-bromination with bromine to form N-bromoamide intermediate [4] [8]. The resulting N-bromoamide experiences further deprotonation under the basic conditions to yield a bromoamide anion, which represents the key intermediate in the rearrangement sequence.

The critical rearrangement step involves the simultaneous migration of the alkyl group from the carbonyl carbon to the nitrogen center while the bromide ion departs [5] [9]. This process generates an isocyanate intermediate, which undergoes rapid hydrolysis under the aqueous basic conditions to form a carbamic acid. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and yielding the final amine product [4] [6].

Formation of 2-Chloropropan-1-amine

The specific application of the Hofmann rearrangement to 3-chlorobutanamide results in the formation of 2-chloropropan-1-amine as the principal product [6] [10] [11]. This transformation involves the migration of the 3-chlorobutyl group to the nitrogen center, followed by decarboxylation to yield the three-carbon amine.

The reaction can be represented as follows:

CH₃CH(Cl)CH₂CONH₂ + Br₂ + 4NaOH → CH₃CH(Cl)CH₂NH₂ + Na₂CO₃ + 2NaBr + 2H₂O

The mechanism proceeds through the formation of 3-chlorobutyl isocyanate as the key intermediate. This isocyanate undergoes hydrolysis to form N-(3-chlorobutyl)carbamic acid, which rapidly decarboxylates to yield 2-chloropropan-1-amine [6] [10]. The chlorine substituent remains intact throughout the transformation, demonstrating the selectivity of the process for the amide functionality.

Stereochemical considerations are important in this transformation, as the migration step occurs with retention of configuration at the migrating carbon center [9]. This stereochemical outcome is consistent with the concerted nature of the rearrangement process, where the alkyl group maintains its bonding relationships during the migration to nitrogen.

Reaction Optimization Parameters

Systematic optimization studies have established optimal conditions for maximizing the yield and selectivity of the Hofmann rearrangement of 3-chlorobutanamide [7] [11]. Temperature control emerges as a critical parameter, with the optimal range identified as 80-85°C. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote competing decomposition pathways that reduce overall yield.

Hofmann Rearrangement Optimization Parameters:

| Parameter | Optimal Value | Yield of 2-Chloropropan-1-amine (%) | Side Products | Comments |

|---|---|---|---|---|

| Temperature (°C) | 80-85 | 85-92 | Minimal | Optimal range |

| Base Concentration (M) | 2.0-3.0 | 88-95 | Carboxylate salts | NaOH or KOH |

| Reaction Time (h) | 4-6 | 82-90 | Decomposition products | Extended times reduce yield |

| Bromine Equivalents | 1.2-1.5 | 85-92 | Over-bromination | Excess reduces selectivity |

| Solvent | Water/Dioxane | 78-88 | Solvent effects | Mixed solvents preferred |

Base concentration optimization reveals that 2.0-3.0 M sodium or potassium hydroxide provides the optimal balance between reaction rate and selectivity [11]. Lower concentrations result in incomplete deprotonation steps, while higher concentrations promote competing base-catalyzed side reactions that reduce the yield of the desired amine product.

The stoichiometry of bromine addition requires careful control, with 1.2-1.5 equivalents identified as optimal [7]. Insufficient bromine leads to incomplete N-bromination, while excess bromine can result in over-bromination and formation of undesired polyhalogenated products.

Solvent selection significantly influences both the reaction rate and product distribution. Pure aqueous systems provide adequate solubility for the inorganic reagents but may limit the solubility of the organic substrate [11]. Mixed aqueous-organic systems, particularly water-dioxane mixtures, enhance substrate solubility while maintaining the effectiveness of the aqueous base.

Hydrolysis Reaction Dynamics

Acid-Catalyzed Mechanisms

The acid-catalyzed hydrolysis of 3-chlorobutanamide follows the general mechanism established for amide hydrolysis, involving initial protonation of the carbonyl oxygen followed by nucleophilic attack by water [12] [13] [14]. This process exhibits characteristic features of acid-catalyzed reactions, including strong dependence on acid concentration and temperature.

The mechanism initiates with protonation of the amide carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon center [12] [15]. This protonation step is rapid and reversible, establishing a pre-equilibrium between the neutral amide and its protonated form. The protonated carbonyl group becomes highly susceptible to nucleophilic attack by water molecules.

Water addition to the protonated carbonyl generates a tetrahedral intermediate, which represents the high-energy transition state for the overall transformation [13] [16]. This intermediate undergoes proton transfer processes that ultimately lead to protonation of the nitrogen center and formation of the leaving group. The final step involves elimination of the protonated amine (ammonium ion) and formation of the carboxylic acid product [12] [14].

Kinetic studies reveal that acid-catalyzed hydrolysis follows pseudo-first-order kinetics under conditions where water concentration remains essentially constant [12] [17]. The observed rate constants show strong dependence on acid concentration, following the relationship kobs = kH[H⁺], where k_H represents the second-order rate constant for the acid-catalyzed pathway.

Base-Promoted Pathways

Base-promoted hydrolysis of 3-chlorobutanamide occurs through a mechanism distinct from the acid-catalyzed pathway, involving direct nucleophilic attack by hydroxide ion on the carbonyl carbon [18] [13] [15]. This mechanism typically operates under more forcing conditions due to the poor leaving group ability of the amide nitrogen.

The reaction initiates with direct attack of hydroxide ion on the electrophilic carbonyl carbon, forming an anionic tetrahedral intermediate [15] [19]. This intermediate is stabilized by the negative charge distribution and represents a more stable species compared to the corresponding intermediate in acid-catalyzed hydrolysis. The subsequent elimination step requires departure of the amide nitrogen as its conjugate base, which is inherently unfavorable due to the poor leaving group character of amide nitrogen.

The reaction is driven to completion by rapid and irreversible protonation of the departing amine by the carboxylic acid product [15]. This proton transfer step provides the thermodynamic driving force for the overall transformation and prevents reversal of the hydrolysis process.

Base-promoted hydrolysis exhibits second-order kinetics, being first-order in both amide concentration and hydroxide ion concentration [18] [19]. The rate law can be expressed as Rate = kOH[amide][OH⁻], where kOH represents the second-order rate constant for the base-promoted pathway.

Kinetic and Thermodynamic Considerations

Comprehensive kinetic analysis of 3-chlorobutanamide hydrolysis reveals distinct rate profiles under different pH conditions [20] [21] [22]. At neutral pH, hydrolysis proceeds extremely slowly, with a rate constant of approximately 1.8 × 10⁻⁸ s⁻¹ at 25°C, corresponding to a half-life of over 400 days. This remarkable stability under physiological conditions highlights the resistance of amide bonds to hydrolytic cleavage.

Hydrolysis Kinetic Data for 3-Chlorobutanamide:

| Conditions | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (days) | Activation Energy (kJ/mol) | Primary Products |

|---|---|---|---|---|---|

| Neutral (pH 7) | 25 | 1.8 × 10⁻⁸ | 445 | 95 | 3-Chlorobutanoic acid + NH₃ |

| Acidic (0.1 M HCl) | 25 | 3.2 × 10⁻⁶ | 2.5 | 78 | 3-Chlorobutanoic acid + NH₄Cl |

| Acidic (1.0 M HCl) | 25 | 1.4 × 10⁻⁵ | 0.57 | 75 | 3-Chlorobutanoic acid + NH₄Cl |

| Basic (0.1 M NaOH) | 25 | 2.1 × 10⁻⁵ | 0.38 | 82 | 3-Chlorobutanoate + NH₃ |

| Basic (1.0 M NaOH) | 25 | 8.7 × 10⁻⁴ | 0.009 | 68 | 3-Chlorobutanoate + NH₃ |

Acid-catalyzed hydrolysis demonstrates substantial rate enhancement compared to neutral conditions, with rate constants increasing by several orders of magnitude with increasing acid concentration [23] [24]. The activation energy for acid-catalyzed hydrolysis ranges from 75-78 kJ/mol, reflecting the energy required for the protonation and nucleophilic addition steps.

Base-promoted hydrolysis exhibits the most dramatic rate enhancement, particularly at high base concentrations where the reaction becomes practically instantaneous [20] [25]. The activation energy for base-promoted hydrolysis is lower (68 kJ/mol) compared to acid-catalyzed conditions, consistent with the more direct nucleophilic attack mechanism.

Temperature dependence studies reveal Arrhenius behavior across all pH conditions, with rate constants following the relationship k = A exp(-Ea/RT) [21] [22]. The pre-exponential factors vary significantly with pH, reflecting the different mechanistic pathways operating under acidic, neutral, and basic conditions.

Halogenation Reactions

N-Chlorination Processes

N-Chlorination of 3-chlorobutanamide represents an important class of electrophilic substitution reactions that introduce chlorine functionality onto the amide nitrogen [26] [27] [28]. These transformations are typically achieved using various chlorinating agents under controlled conditions to ensure selectivity for the nitrogen center over other potentially reactive sites in the molecule.

The mechanism of N-chlorination involves electrophilic attack of the chlorinating species on the nucleophilic nitrogen center of the amide [26] [28]. This process is facilitated by the lone pair electrons on nitrogen, which can donate electron density to the incoming electrophilic chlorine. The reaction typically proceeds through a chloronium ion intermediate, which rapidly loses a proton to generate the final N-chloroamide product.

Different chlorinating agents exhibit varying reactivity patterns and selectivity profiles [27]. Sodium hypochlorite operates effectively under basic aqueous conditions (pH 10-12), providing high selectivity for N-chlorination with minimal side reactions [26]. Calcium hypochlorite offers similar reactivity but with the advantage of heterogeneous reaction conditions that can simplify product isolation.

N-Chlorosuccinimide represents a mild and selective chlorinating agent that operates effectively in organic solvents [27]. This reagent provides excellent control over the extent of chlorination and minimizes competing reactions. The heterocyclic structure of the succinimide leaving group enhances the electrophilicity of the chlorine center, facilitating the substitution process.

N-Chlorination Rate Constants and Conditions:

| Chlorinating Agent | pH Range | Rate Constant (M⁻¹ s⁻¹) | Temperature (°C) | Selectivity | Comments |

|---|---|---|---|---|---|

| Sodium hypochlorite | 10-12 | 1.6 × 10⁻² | 25 | High | Aqueous conditions |

| Calcium hypochlorite | 9-11 | 2.3 × 10⁻² | 25 | High | Solid-liquid interface |

| N-Chlorosuccinimide | 7-9 | 7.8 × 10⁻³ | 25 | Moderate | Organic solvents |

| Chlorine gas | 2-4 | 4.1 × 10⁻¹ | 25 | Low | Gas-liquid interface |

| Tert-butyl hypochlorite | 6-8 | 1.2 × 10⁻¹ | 25 | High | Non-aqueous conditions |

Kinetic Studies and Rate Constants

Comprehensive kinetic investigations of N-chlorination reactions reveal second-order kinetics, with the reaction rate being first-order in both the amide concentration and the chlorinating agent concentration [26] [28]. The general rate law can be expressed as Rate = k[amide][chlorinating agent], where k represents the second-order rate constant specific to each chlorinating system.

The reactivity of different chlorinating agents follows the order: Cl₂ > t-BuOCl > Ca(OCl)₂ > NaOCl > N-chlorosuccinimide [26] [27]. This reactivity sequence reflects the relative electrophilicity of the chlorinating species and their ability to transfer positive chlorine to the nucleophilic nitrogen center.

pH effects play a crucial role in determining both the rate and selectivity of N-chlorination reactions [26]. Under strongly basic conditions, the amide nitrogen exists partially in its deprotonated form, which exhibits enhanced nucleophilicity toward electrophilic chlorinating agents. Conversely, under acidic conditions, protonation of the nitrogen reduces its nucleophilicity and inhibits the chlorination process.

Solvent effects significantly influence the reaction kinetics, with polar solvents generally enhancing the reaction rates by stabilizing the charged transition states [27]. Aqueous systems provide optimal conditions for ionic chlorinating agents such as hypochlorites, while organic solvents are preferred for neutral chlorinating agents like N-chlorosuccinimide.

Temperature dependence studies reveal relatively low activation energies (40-50 kJ/mol) for N-chlorination reactions, consistent with the electrophilic substitution mechanism [28]. The pre-exponential factors show significant variation with the nature of the chlorinating agent, reflecting differences in the transition state structure and solvation effects.

Intermolecular and Intramolecular Transformations

The chemical behavior of 3-chlorobutanamide extends beyond simple substitution and hydrolysis reactions to encompass a diverse array of intermolecular and intramolecular transformations that provide access to structurally complex products [29] [30] [31]. These processes often involve multiple functional group manipulations and can proceed through radical, ionic, or concerted mechanisms depending on the specific reaction conditions employed.

Intermolecular transformations include coupling reactions with various nucleophilic and electrophilic partners, leading to carbon-carbon and carbon-heteroatom bond formation [32] [33]. The presence of both the chlorine substituent and the amide functionality provides multiple reactive sites for selective functionalization. Cross-coupling reactions utilizing palladium catalysis have been successfully applied to introduce aryl and vinyl groups at the carbon-3 position through displacement of the chlorine atom.

Intramolecular cyclization reactions represent another important class of transformations, where the spatial proximity of reactive centers within the molecule enables ring-forming processes [34] [30]. These reactions often proceed through intermediate radical or ionic species generated from the chlorine substituent, followed by intramolecular attack on the amide carbonyl or other electrophilic centers.

The thermodynamic parameters for key transformations demonstrate the relative stability and reactivity of different reaction pathways [35] [24]. Nucleophilic substitution at the carbon-3 position exhibits moderate exothermicity (-45.2 kJ/mol) with a substantial entropy decrease (-89.4 J/mol·K), reflecting the ordered transition state characteristic of SN2 processes.

Thermodynamic Parameters for Key Transformations:

| Reaction Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Ea (kJ/mol) | Comments |

|---|---|---|---|---|---|

| Nucleophilic Substitution at C-3 | -45.2 | -89.4 | -18.5 | 72.1 | SN2 mechanism |

| Amide Hydrolysis (Acid) | -28.1 | -52.3 | -12.5 | 78.4 | Acid-catalyzed |

| Amide Hydrolysis (Base) | -35.8 | -78.1 | -12.5 | 68.2 | Base-promoted |

| Hofmann Rearrangement | -125.6 | -156.2 | -78.9 | 65.3 | Decarboxylation step |

| N-Chlorination | -18.9 | -45.7 | -5.3 | 42.8 | Electrophilic substitution |

The Hofmann rearrangement exhibits the most favorable thermodynamics (-125.6 kJ/mol), driven primarily by the exothermic decarboxylation step that releases carbon dioxide [35]. The large negative entropy change (-156.2 J/mol·K) reflects the loss of translational degrees of freedom associated with CO₂ elimination, yet the overall process remains highly favorable due to the substantial enthalpy decrease.